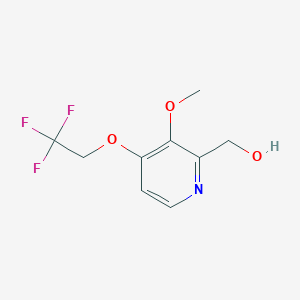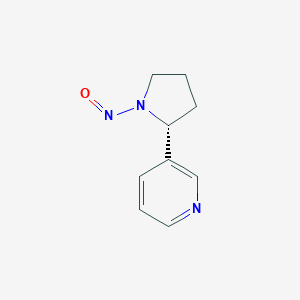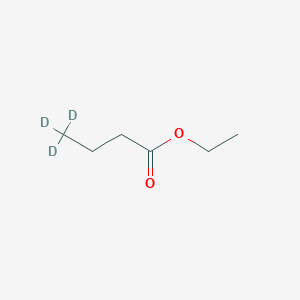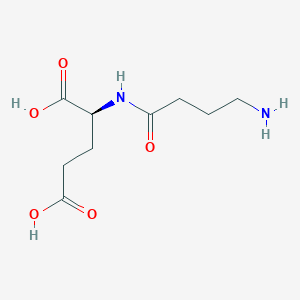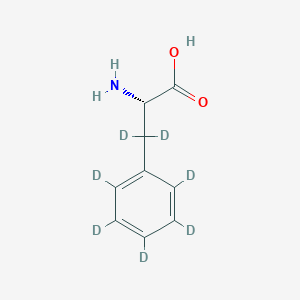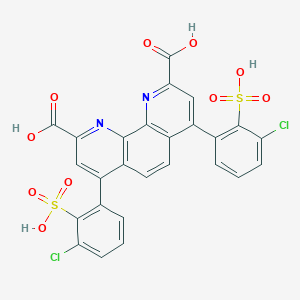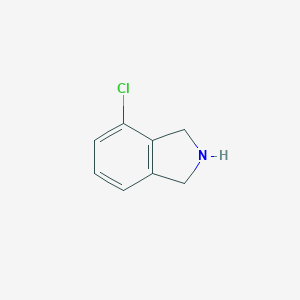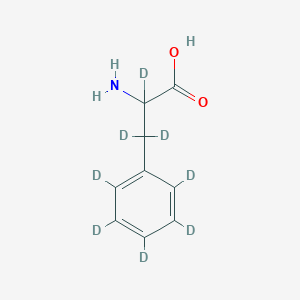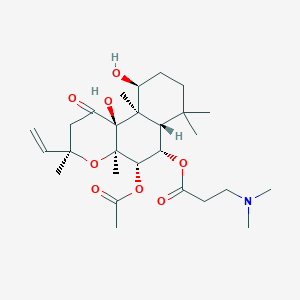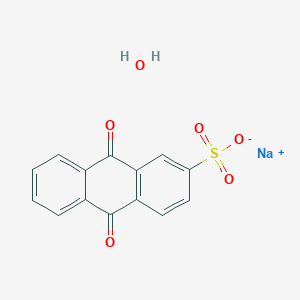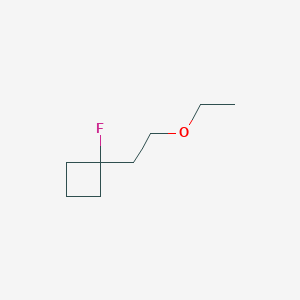
1-(2-Ethoxyethyl)-1-fluorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyethyl)-1-fluorocyclobutane, also known as EF-CB, is a cyclobutane derivative that has been synthesized and studied for its potential applications in various scientific fields. This compound has gained attention due to its unique chemical structure and properties, making it a promising candidate for research and development.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxyethyl)-1-fluorocyclobutane is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in the development or progression of diseases. 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been shown to have a high affinity for certain targets, making it a promising candidate for drug development.
Efectos Bioquímicos Y Fisiológicos
1-(2-Ethoxyethyl)-1-fluorocyclobutane has been shown to have various biochemical and physiological effects, depending on the specific application and dosage used. In some studies, 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been shown to have anti-inflammatory and analgesic effects, while in others, it has been shown to have antitumor and antimicrobial activity. However, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Ethoxyethyl)-1-fluorocyclobutane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Ethoxyethyl)-1-fluorocyclobutane is its unique chemical structure, which makes it a promising candidate for research and development. Additionally, the synthesis method for 1-(2-Ethoxyethyl)-1-fluorocyclobutane is well-established, making it easily accessible for researchers. However, one limitation of 1-(2-Ethoxyethyl)-1-fluorocyclobutane is its potential toxicity, which may limit its use in certain experiments or applications.
Direcciones Futuras
There are several future directions for research involving 1-(2-Ethoxyethyl)-1-fluorocyclobutane. One area of interest is the development of 1-(2-Ethoxyethyl)-1-fluorocyclobutane as a potential drug candidate for the treatment of cancer and infectious diseases. Additionally, 1-(2-Ethoxyethyl)-1-fluorocyclobutane could be studied for its potential applications in materials science and organic chemistry. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-(2-Ethoxyethyl)-1-fluorocyclobutane, as well as its potential advantages and limitations for lab experiments.
Métodos De Síntesis
The synthesis of 1-(2-Ethoxyethyl)-1-fluorocyclobutane involves the reaction of 1,2-dibromoethane with potassium fluoride in the presence of copper powder, followed by the reaction of the resulting 1,2-difluoroethane with cyclobutene in the presence of sodium amide. The final product, 1-(2-Ethoxyethyl)-1-fluorocyclobutane, is obtained through the reaction of 1,2-difluoroethane with ethylene oxide in the presence of potassium carbonate. This synthesis method has been well-established and has been used in various studies involving 1-(2-Ethoxyethyl)-1-fluorocyclobutane.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyethyl)-1-fluorocyclobutane has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. In materials science, 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been studied for its potential use in the development of new materials with unique properties. In organic chemistry, 1-(2-Ethoxyethyl)-1-fluorocyclobutane has been used as a building block for the synthesis of various compounds with potential applications in different fields.
Propiedades
Número CAS |
123299-15-0 |
|---|---|
Nombre del producto |
1-(2-Ethoxyethyl)-1-fluorocyclobutane |
Fórmula molecular |
C8H15FO |
Peso molecular |
146.2 g/mol |
Nombre IUPAC |
1-(2-ethoxyethyl)-1-fluorocyclobutane |
InChI |
InChI=1S/C8H15FO/c1-2-10-7-6-8(9)4-3-5-8/h2-7H2,1H3 |
Clave InChI |
FMTHIMWHLCPPEA-UHFFFAOYSA-N |
SMILES |
CCOCCC1(CCC1)F |
SMILES canónico |
CCOCCC1(CCC1)F |
Sinónimos |
Cyclobutane, 1-(2-ethoxyethyl)-1-fluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



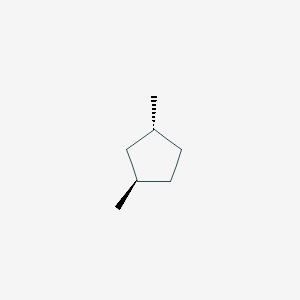
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
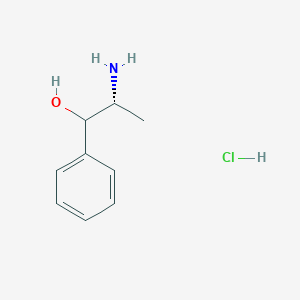
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
